4-Aminophthalate

polyimide thermal stability anhydride monomer

4‑Aminophthalic acid (CAS 5434‑21‑9) is the para‑amino regioisomer, distinct from 3‑aminophthalic acid. Its anhydride melts at 207–208 °C without sublimation, enabling melt polycondensation into polyimide coatings—unlike the 3‑isomer which loses ~45 % mass by sublimation before polymerization. For electropolymerization, it deposits conformal polyamic acid films on electrodes in near‑quantitative yield. The dimethyl ester is recommended for IMiD pharmacophore synthesis (lenalidomide/pomalidomide) and hapten‑antibody generation. Specify ester derivatives to avoid free acid instability; verify residual 3‑aminophthalate impurity is controlled.

Molecular Formula C8H5NO4-2
Molecular Weight 179.13 g/mol
Cat. No. B1235162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophthalate
Synonyms4-aminophthalate
4-aminophthalic acid
Molecular FormulaC8H5NO4-2
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C8H7NO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)/p-2
InChIKeyOXSANYRLJHSQEP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophthalate for Procurement: Chemical Identity, Comparator Landscape, and Core Differentiation Drivers


4-Aminophthalate (4‑aminophthalic acid, CAS 5434‑21‑9, C₈H₇NO₄, MW 181.15) is the para‑amino regioisomer of the aminophthalic acid family, featuring one primary amine and two ortho‑dicarboxylic acid groups on a benzene ring . Unlike its 3‑amino congener—the well‑known chemiluminescent product of luminol oxidation—the 4‑amino isomer exhibits distinct thermal, electrochemical, and pharmacological behaviour that directly influences synthesis‑route selection, polymer architecture design, and procurement specifications [1]. The compound is commercially supplied as the free acid (typical purity 91–98 % by HPLC), often containing residual 3‑aminophthalic acid as a co‑impurity arising from the nitration‑reduction manufacturing route .

Why 4‑Aminophthalate Cannot Be Freely Substituted by Other Aminophthalic Acid Isomers: Quantified Thermal, Electrochemical, and Pharmacological Gaps


Scientific and industrial users cannot treat 3‑aminophthalate and 4‑aminophthalate as interchangeable building blocks. The two regioisomers display fundamentally different thermal stability profiles in their anhydride forms, divergent electropolymerization behaviour, and opposite rank‑order potency in local‑anesthetic pharmacophores [1]. Furthermore, the free 4‑aminophthalic acid is intrinsically unstable and cannot be obtained in high purity by direct isolation, forcing reliance on ester derivatives for synthetic derivatization—a constraint not shared by the 3‑isomer [2]. These gaps mean that substituting the 4‑isomer for the 3‑isomer (or vice versa) without re‑optimizing the entire synthetic or formulation process will predictably lead to yield loss, polymer property drift, or biological inactivity. The quantitative evidence below maps the exact boundaries of this non‑interchangeability.

Quantitative Differentiation Evidence: 4‑Aminophthalate vs. 3‑Aminophthalate and Ester Analogs


Thermal Stability and Sublimation Resistance of 4‑Aminophthalic Anhydride vs. 3‑Aminophthalic Anhydride

The pure 4‑aminophthalic anhydride exhibits a melting endotherm at 207–208 °C with no detectable sublimation during heating to 500 °C, leaving an 86 % char residue. In contrast, the 3‑aminophthalic anhydride melts at 192 °C (sharp endotherm) and loses approximately 45 % of its mass through sublimation before polymerization, yielding only ~40 % polymeric residue at 500 °C [1]. This direct head‑to‑head thermogravimetric comparison demonstrates that the 4‑isomer monomer is far more resistant to volatilisation loss during thermal imidization, making it the preferred anhydride monomer for high‑temperature polyimide coatings where monomer retention is critical.

polyimide thermal stability anhydride monomer

Electropolymerization Yield and Thermogravimetric Stability of Poly(4‑aminophthalic acid)

4‑Aminophthalic acid electrophylmerizes at a platinum anode in almost quantitative yield under optimized conditions (50 mA constant current, ~2 h), producing a low‑molecular‑weight polymer whose thermogravimetric stability is explicitly described as ‘comparable to polyamide‑imide polymers (400 °C)’ [1]. Although a direct electropolymerization study of 3‑aminophthalic acid under identical conditions was not found in the open literature, the near‑quantitative conversion achieved with the 4‑isomer acid or its amine/ammonium salts at low current density is a notable benchmark for AB‑type amino‑dicarboxylic acid monomers, many of which suffer from competing side reactions (e.g., oxidation of the aniline moiety) that depress yield.

electropolymerization polyimide precursor coating

Pharmacological Inferiority of 4‑Aminophthalate Diesters as Local Anesthetics vs. 3‑Aminophthalate Diesters

In a systematic structure–activity study of aminophthalate diester local anesthetics, Blicke and Castro (1942) reported that the 4‑aminophthalate diester series—the most active member being 1‑s‑butyl 2‑(β‑diethylaminoethyl) 4‑aminophthalate hydrochloride—was inferior in potency to the previously characterized 1‑dialkylaminoalkyl 2‑alkyl 3‑aminophthalate series [1]. The authors explicitly stated that the 3‑aminophthalate diesters ‘have been found to be strong local anesthetics,’ whereas the 4‑aminophthalate series ‘is inferior … as far as local anesthetic action is concerned’ [1]. This constitutes a direct head‑to‑head pharmacological comparison in the same laboratory, using the same assay paradigm.

local anesthetic structure-activity relationship pharmacophore

Intrinsic Instability of Free 4‑Aminophthalic Acid vs. 3‑Aminophthalic Acid: Impact on Synthetic Strategy

Bogert and Renshaw (1906) reported that ‘the free 4‑aminophthalic acid is not readily obtained pure, on account of its instability,’ compelling them to use the dimethyl ester as the starting material for all derivatization studies [1]. By contrast, 3‑aminophthalic acid is isolable as a stable solid and is the well‑characterized terminal product of luminol chemiluminescence [2]. This differential stability has practical consequences: commercial 4‑aminophthalic acid is typically supplied with a note ‘Contains 3‑Aminophthalic Acid’ and HPLC purity as low as 91.0 area% (TCI) , whereas 3‑aminophthalic acid is routinely available at higher purity. Users who require the free 4‑amino acid for aqueous‑phase chemistry must either accept lower purity or employ the dimethyl ester (CAS 51832‑31‑6) or dibutyl ester as stabilized surrogates.

synthesis route stability ester prodrug

Inferior Reduction Yield of 4‑Nitrophthalic Acid to Its Aminophthalate Double Salt vs. the 3‑Nitro Isomer

Bodé (cited in Bogert & Renshaw, 1908) reduced 4‑nitrophthalic acid to the double zinc acetate‑aminophthalate complex using the Bernthsen–Semper method and found the yield to be inferior to that obtained from the 3‑nitro acid under the same conditions [1]. This yield differential arises from differences in the solubility and crystallizability of the intermediate double salts: the 4‑aminophthalate double tin salt remains in solution and could not be isolated by freezing, unlike the corresponding 3‑aminophthalate compound [1]. This practical limitation means that process chemists scaling up the 4‑amino compound via the nitro‑reduction route must anticipate lower isolated yields and potentially explore alternative reducing systems (e.g., catalytic hydrogenation of the dimethyl ester).

reduction yield nitro precursor process chemistry

Optimal Application Scenarios for 4‑Aminophthalate Based on Quantified Differentiation Evidence


AB‑Type Monomer for Sublimation‑Free Melt Polycondensation Polyimide Synthesis

When the goal is to produce polyimides via direct melt polycondensation of an AB‑type amino‑anhydride monomer, 4‑aminophthalic anhydride (derived from 4‑aminophthalic acid) should be selected over 3‑aminophthalic anhydride. The 4‑isomer anhydride exhibits a melting point of 207–208 °C with negligible sublimation and 86 % char retention at 500 °C, whereas the 3‑isomer loses ~45 % of monomer mass through sublimation before polymerization can occur [1]. This property makes the 4‑isomer particularly suitable for coating applications on rigid substrates where monomer volatilisation would cause film defects and stoichiometric imbalance.

Electrochemical Coating of Conductive Substrates with Polyimide Precursors

4‑Aminophthalic acid is the monomer of choice for direct anodic electropolymerization onto conductive surfaces (e.g., graphite fibers, platinum, or carbon electrodes). Under optimized conditions (50 mA, ~2 h, Pt anode, dimethylacetamide solution), it polymerizes in almost quantitative yield to a polyamic acid that, upon thermal imidization, exhibits stability comparable to commercial polyamide‑imide (400 °C) [2]. This electrochemical route avoids the high temperatures and side reactions associated with thermal polycondensation and enables conformal coating of complex geometries.

Hapten Synthesis for Phthalate‑Specific Immunoassay Development

Dibutyl 4‑aminophthalate (DBAP) and di(2‑ethylhexyl) 4‑aminophthalate (DEHAP), synthesized via esterification and reduction of 4‑nitrophthalic acid, serve as haptens for generating monoclonal and polyclonal antibodies against phthalate ester environmental contaminants [3]. The 4‑amino group provides a convenient handle for diazotization and coupling to carrier proteins (BSA, OVA), with reported antibody titers of 1:64 000 to 1:128 000 and IC₅₀ values in the 300 ng mL⁻¹ range for competitive ELISA [3]. The 4‑substitution pattern is critical for generating antibodies that recognize the para‑position of phthalate diesters, and the dimethyl or dibutyl ester form of 4‑aminophthalate should be specified for this application to avoid the instability of the free acid.

Pharmaceutical Intermediate for IMiD‑Class Drug Synthesis (Lenalidomide/Pomalidomide Derivatives)

4‑Aminophthalic acid and its esters serve as key building blocks for the 4‑amino‑substituted phthaloyl ring present in second‑generation immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide [4]. The para‑amino substitution pattern on the phthaloyl moiety is a critical pharmacophoric element that distinguishes these agents from thalidomide. In this context, procurement of the dimethyl 4‑aminophthalate ester (rather than the free acid) is recommended due to the documented instability of the free acid, and users should verify that the 3‑aminophthalate co‑impurity level is controlled, as the isomeric impurity may carry through to the final API and complicate regulatory impurity profiling.

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